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Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

Note on "DAT-230": A comprehensive literature search did not yield specific information on a
tool or radiotracer designated "DAT-230" for dopamine transporter (DAT) occupancy
measurement. The following application notes and protocols are based on the principles of
DAT occupancy studies and utilize [*23l]ioflupane (commercially known as DaTscan™), a well-
established and widely used SPECT radiotracer, as a representative example to illustrate the
methodologies.

Introduction: Measuring Dopamine Transporter
Occupancy

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible
for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.
[1][2] Its function is implicated in numerous neurological and psychiatric disorders, and it is a
primary target for various therapeutic drugs and substances of abuse.[1][2]

Measuring the degree to which a drug binds to and occupies the DAT (receptor occupancy) is
crucial in drug development for several reasons:

o Dose-Finding Studies: Establishing a relationship between the administered dose of a drug
and its occupancy at the target site helps in selecting appropriate doses for clinical trials.[3]

» Mechanism of Action: Confirming that a drug engages with its intended target in the brain
provides essential information about its mechanism of action.[4]
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e Therapeutic Window: For many central nervous system drugs, a therapeutic window of
receptor occupancy is associated with clinical efficacy, while higher levels may lead to
adverse effects. For example, it's estimated that methylphenidate is effective when CNS DAT
occupancy is 50% or greater.[4]

Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography
(PET) are non-invasive imaging techniques that allow for the in vivo quantification of DAT
occupancy.[1][5] These methods use radiolabeled ligands (radiotracers) that bind with high
specificity to the DAT.

Data Presentation: Properties of Selected DAT
Radiotracers and Occupancy Data

The selection of an appropriate radiotracer is critical for accurately measuring DAT occupancy.
The ideal radiotracer should have high specificity for DAT and favorable kinetic properties.[3]
The following tables summarize key quantitative data for representative DAT radiotracers and
examples of DAT occupancy by different compounds.

Table 1: In Vitro Binding Affinities of Selected Compounds for Monoamine Transporters

Cell
Compound Target Ki (nM) Species . . Reference
Line/Tissue
S-CE-123 hDAT 610 Human CHO cells [6]
MFZ2-12 DAT 1 Not Specified  Not Specified [7]
GC04-38 hDAT 191 Human HEK293 cells  [8]
Rat brain
GC04-38 rDAT 159 Rat [8]
membranes
N Rat brain
JJC8-087 rDAT Not Specified  Rat [8]
membranes
N Rat brain
JJC8-089 rDAT Not Specified Rat [8]
membranes
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Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher

affinity. hDAT: human Dopamine Transporter; rDAT: rat Dopamine Transporter; CHO: Chinese

Hamster Ovary; HEK: Human Embryonic Kidney.

Table 2: Dopamine Transporter (DAT) Occupancy by Various Drugs

DAT
Drug Dose Occupancy Species Radiotracer Reference
(%)
) Rhesus
Bupropion 3 mg/kg 53% [L1CICIT [1]
Monkey
_ Rhesus
Bupropion 10 mg/kg 72% [11CICIT [1]
Monkey
Rhesus
GBR-12909 Not Specified  76.1% (initial) [CICIT [1]
Monkey
Rhesus »
RTI-336 1.07 mg/kg 90 + 5% Not Specified  [5]
Monkey
Rhesus »
RTI-177 0.11 mg/kg 73 £ 5% Not Specified  [5]
Monkey
[11C]d-threo-
) 01-1.0 Dose- )
Cocaine Baboon methylphenid  [9]
mg/kg dependent
ate
34.8+12.9% [*1C]Altropan
DBDS-MPH 40 mg Human [10]
(at 10h) e
44.3 +11.8% [12C]Altropan
OROS-MPH 36 mg Human [10]
(at 10h) e

Occupancy values can vary significantly based on the timing of the measurement post-drug

administration and the specific radiotracer used.

Experimental Protocols
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Protocol for In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test
compound for the dopamine transporter.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific
binding of a known DAT radioligand (ICso), and to calculate the inhibition constant (Ki).

Materials:

Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-
hDAT cells).[8]

» Radioligand with high affinity for DAT (e.qg., [BH]WIN 35,428 or [*H]GBR-12935).
e Test compound (unlabeled drug).

» Non-specific binding agent: A high concentration of a known DAT inhibitor (e.g., 10 uM GBR-
12909) to determine non-specific binding.

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NacCl, pH 7.4).
o 96-well filter plates.

Scintillation fluid and a scintillation counter.

Procedure:
o Preparation: Prepare serial dilutions of the test compound in the assay buffer.
o Assay Setup: In a 96-well plate, add the following to each well in triplicate:

o Total Binding: Cell membranes, radioligand (at a concentration close to its Ks), and assay
buffer.

o Non-specific Binding: Cell membranes, radioligand, and the non-specific binding agent.

o Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test
compound.
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 Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for
a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

» Harvesting: Rapidly filter the contents of each well through the filter plate using a cell
harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer
to remove unbound radioactivity.

o Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation
counter.

e Data Analysis:
o Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and
determine the 1Cso value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L]
is the concentration of the radioligand and Ks is its dissociation constant.[6]

Protocol for In Vivo SPECT Imaging for DAT Occupancy

This protocol describes a typical SPECT imaging study in non-human primates to determine
the in vivo DAT occupancy of a test drug using [*#l]ioflupane.

Objective: To quantify the percentage of dopamine transporters occupied by a test drug at a
specific dose and time point.

Materials:
e Non-human primate (e.g., Rhesus monkey).
e Test drug.

o [3[]ioflupane (DaTscan™) radiotracer.
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e SPECT scanner.

e Anesthesia and physiological monitoring equipment.

e Image analysis software.

Procedure:

e Baseline Scan (Pre-treatment):

o

Anesthetize the animal and position it in the SPECT scanner.

[¢]

Administer a bolus injection of [*23[]ioflupane intravenously.[11]

[¢]

Acquire SPECT images for a specified duration (e.g., 90 minutes), starting 3-6 hours post-
injection.[11][12]

[¢]

During the scan, monitor physiological parameters (heart rate, respiration, temperature).

e Drug Administration: On a separate day, administer a specific dose of the test drug to the
same animal. The route and timing of administration will depend on the pharmacokinetic
properties of the drug.

e Occupancy Scan (Post-treatment):

o At a time point corresponding to the expected peak brain concentration of the test drug,
perform a second SPECT scan following the same procedure as the baseline scan
(anesthesia, radiotracer injection, image acquisition).

e Image Reconstruction and Analysis:

o Reconstruct the SPECT data using an appropriate algorithm (e.g., iterative
reconstruction).[13]

o Co-register the SPECT images with an anatomical MRI scan if available for better
anatomical delineation.
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o Define regions of interest (ROIs) for the striatum (caudate and putamen), which has a high
density of DAT, and a reference region with negligible DAT expression, such as the

cerebellum or occipital cortex.[1]

o Calculate the specific binding ratio (SBR) or binding potential (BPns) for both the baseline
and occupancy scans. A common method is: SBR = (Activity in Striatum - Activity in
Reference Region) / Activity in Reference Region.

e Occupancy Calculation:

o Calculate the DAT occupancy using the following formula: Occupancy (%) =
[(SBR_baseline - SBR_occupancy) / SBR_baseline] * 100.
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Caption: Dopaminergic synapse showing dopamine release, binding, and reuptake via DAT.

Experimental Workflow for DAT Occupancy Study
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Caption: Workflow for a two-scan SPECT study to determine DAT occupancy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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